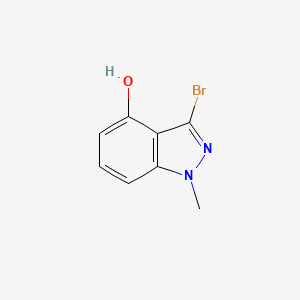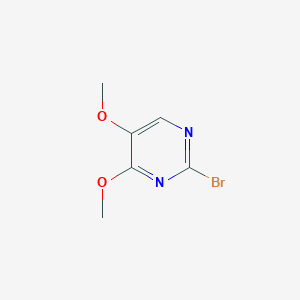
3-(3,4,5-Trifluorophenyl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4,5-Trifluorophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C₉H₉ClF₃N and a molecular weight of 223.63 g/mol . It is a hydrochloride salt form of 3-(3,4,5-trifluorophenyl)azetidine, characterized by the presence of three fluorine atoms on the phenyl ring and an azetidine ring structure. This compound is typically found in a powder form and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trifluorophenyl)azetidine hydrochloride involves the reaction of 3,4,5-trifluorobenzylamine with a suitable azetidine precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as heating, stirring, and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process likely involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield through advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4,5-Trifluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring or the phenyl ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenylazetidines .
Wissenschaftliche Forschungsanwendungen
3-(3,4,5-Trifluorophenyl)azetidine hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(3,4,5-trifluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(3,4,5-trifluorophenyl)azetidine hydrochloride include:
- 3-(2,4,6-Trifluorophenyl)azetidine hydrochloride
- 3-(3,4-Difluorophenyl)azetidine hydrochloride
- 3-(3,5-Difluorophenyl)azetidine hydrochloride
Uniqueness
The presence of three fluorine atoms in the 3, 4, and 5 positions of the phenyl ring imparts distinct properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H9ClF3N |
|---|---|
Molekulargewicht |
223.62 g/mol |
IUPAC-Name |
3-(3,4,5-trifluorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H8F3N.ClH/c10-7-1-5(6-3-13-4-6)2-8(11)9(7)12;/h1-2,6,13H,3-4H2;1H |
InChI-Schlüssel |
GZBPPWHVPXYHSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC(=C(C(=C2)F)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-Methylhexan-2-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11883610.png)
![2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11883615.png)





![1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B11883649.png)


![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11883677.png)
![3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11883683.png)


